Methyl 3-Chloro-4-piperazinobenzoate

概要

説明

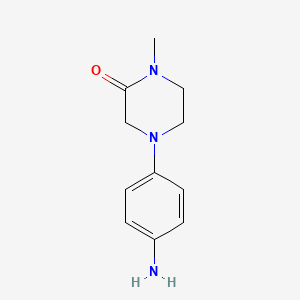

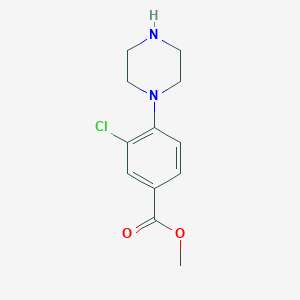

“Methyl 3-Chloro-4-piperazinobenzoate” is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15ClN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 . This indicates that the molecule consists of a benzoate group (benzene ring with a carboxylate substituent) and a piperazine ring, with a chlorine atom attached to the benzene ring .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . The compound should be stored at a temperature of +4°C .科学的研究の応用

Synthesis and Pharmacological Evaluation

A novel series of compounds incorporating piperazine structures, including derivatives similar to Methyl 3-Chloro-4-piperazinobenzoate, were synthesized and evaluated for their antidepressant and antianxiety activities. The compounds showed significant effects in behavioral tests on mice, indicating their potential in treating mood disorders (J. Kumar et al., 2017).

Antitumor and Apoptotic Agents

Isoxazoline derivatives linked via piperazine to benzoisothiazoles were synthesized and exhibited potent cytotoxic and antineoplastic activities against mammalian cancer cells, suggesting a promising avenue for cancer treatment (Sathish Byrappa et al., 2017).

Anticonvulsant and Antimicrobial Activities

Piperazine derivatives were synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some derivatives showed potential as anticonvulsant agents in vivo and exhibited activity against various bacterial and fungal strains, highlighting their versatility in medical applications (M. Aytemir et al., 2004).

Antibacterial Activities

A series of oxazolidinones with piperazine substitutions were synthesized and tested against clinical isolates of bacteria. These compounds showed varying degrees of antibacterial activity, underlining the importance of chemical structure in developing new antimicrobial agents (O. Phillips et al., 2009).

Inhibition of Bacterial Biofilms and Enzymes

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent inhibitory activities against bacterial biofilms and the MurB enzyme, crucial for bacterial cell wall synthesis. These compounds represent a new class of antibacterial agents with potential applications in treating resistant bacterial infections (Ahmed E. M. Mekky & S. Sanad, 2020).

作用機序

Safety and Hazards

The safety data sheet for “Methyl 3-Chloro-4-piperazinobenzoate” provides several precautions. In case of inhalation, move the victim into fresh air. If skin contact occurs, remove contaminated clothing and wash off with soap and water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

将来の方向性

While specific future directions for “Methyl 3-Chloro-4-piperazinobenzoate” are not mentioned in the sources I found, it’s worth noting that compounds like this one, which contain a piperazine ring, are often used in the development of new pharmaceuticals . Therefore, future research could potentially explore its applications in drug development .

特性

IUPAC Name |

methyl 3-chloro-4-piperazin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNWWDUBAHLVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

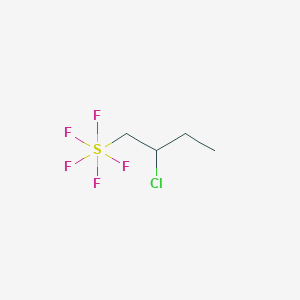

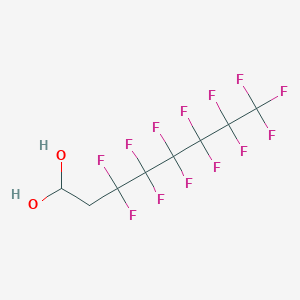

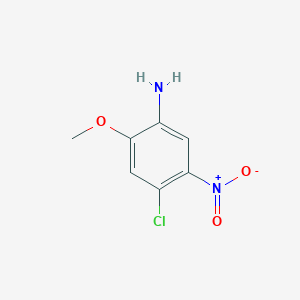

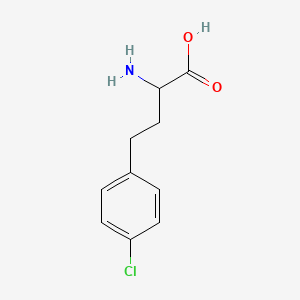

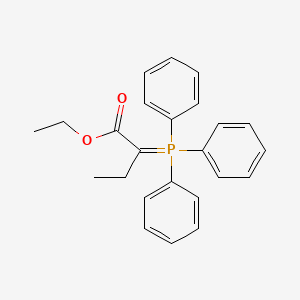

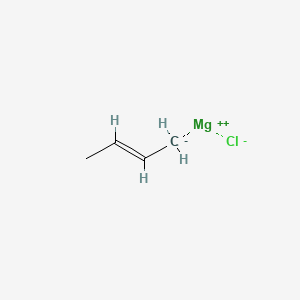

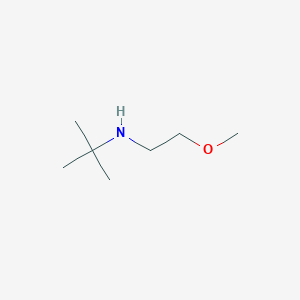

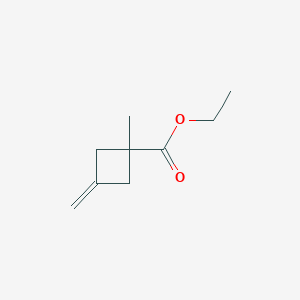

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。